molecular formula C19H32N2 B10880409 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B10880409
M. Wt: 288.5 g/mol
InChI Key: ALKCVQHSCHWEHN-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine is a complex organic compound featuring a unique structure that combines a bicyclic heptane ring with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine typically involves multiple steps:

    Formation of the Bicyclic Heptane Intermediate: This step often starts with the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the bicyclo[2.2.1]hept-5-ene structure.

    Functionalization of the Bicyclic Intermediate: The bicyclic structure is then functionalized to introduce the methyl group at the 2-position, often through alkylation reactions.

    Coupling with Piperazine: The final step involves coupling the functionalized bicyclic intermediate with 4-(4-methylcyclohexyl)piperazine, typically using nucleophilic substitution reactions under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated bicyclic compounds.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with receptors or enzymes, modulating their activity through binding interactions.

    Pathways Involved: The compound can influence signaling pathways by acting as an agonist or antagonist, depending on its structural modifications.

Comparison with Similar Compounds

    1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylphenyl)piperazine: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)amine: Similar structure but with an amine group instead of a piperazine ring.

Uniqueness: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine is unique due to its combination of a bicyclic heptane ring and a piperazine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H32N2

Molecular Weight

288.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C19H32N2/c1-15-2-6-19(7-3-15)21-10-8-20(9-11-21)14-18-13-16-4-5-17(18)12-16/h4-5,15-19H,2-3,6-14H2,1H3

InChI Key

ALKCVQHSCHWEHN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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